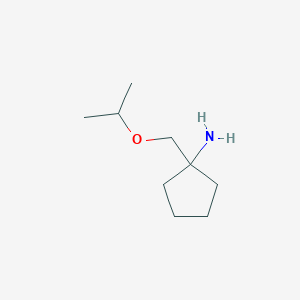

1-(Isopropoxymethyl)cyclopentan-1-amine

Description

1-(Isopropoxymethyl)cyclopentan-1-amine is a primary amine featuring a cyclopentane ring substituted with an isopropoxymethyl group (–CH2OCH(CH3)2). It is listed in CymitQuimica’s catalog (Ref: 10-F717575) as a fine chemical, though it is currently discontinued . The molecular formula is C9H19NO (calculated molecular weight: 157.25 g/mol). Its structure combines the hydrophobic cyclopentane moiety with a branched ether-containing side chain, which may influence solubility and reactivity in pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-(propan-2-yloxymethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-8(2)11-7-9(10)5-3-4-6-9/h8H,3-7,10H2,1-2H3 |

InChI Key |

PWSZLOABGSVMGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1(CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropoxymethyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxymethyl group. This intermediate is then reacted with ammonia or an amine to introduce the amine group onto the cyclopentane ring .

Industrial Production Methods

Industrial production of 1-(Isopropoxymethyl)cyclopentan-1-amine typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Isopropoxymethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(Isopropoxymethyl)cyclopentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Isopropoxymethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ether vs. Amine vs. Halogen Groups

1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride

- Molecular formula : C8H20Cl2N2

- Molecular weight : 215.17 g/mol

- Key differences: Replaces the isopropoxymethyl group with a dimethylamino-methyl substituent (–CH2N(CH3)2).

1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride

- Molecular formula: C9H20ClNO

- Molecular weight : 193.72 g/mol

- Key differences: Features a linear ethoxyethyl group (–CH2CH2OCH2CH3).

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride

- Molecular formula: C12H18ClNO

- Molecular weight : 227.73 g/mol

- Such aromatic derivatives are often explored in drug discovery for receptor binding .

1-(2,5-Dichlorophenyl)cyclopentan-1-amine

Fluorinated Analogs

1-(Difluoromethyl)cyclopentan-1-amine hydrochloride

- Molecular formula : C6H12ClF2N

- Molecular weight : 183.62 g/mol

- Purity : 95%

1-(Difluoromethyl)cyclopropan-1-amine

Substituent Position and Steric Effects

1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine

- Molecular formula : C12H16BrN

- Molecular weight : 254.17 g/mol

- Key differences : Bromine and methyl substituents on the aromatic ring introduce steric bulk and electron-withdrawing effects, which can slow electrophilic substitution reactions compared to aliphatic ethers .

1-(Aminomethyl)cyclopentan-1-amine dihydrochloride

- Molecular formula : C6H15ClN2

- Molecular weight : 162.65 g/mol

Data Table: Structural and Physical Properties

Research and Application Insights

- Pharmaceutical Relevance : Aromatic derivatives (e.g., 4-methoxyphenyl, bromophenyl) are frequently used in drug discovery due to their ability to engage in π-π interactions with biological targets .

- Fluorinated Compounds : The difluoromethyl group enhances metabolic stability and bioavailability, making such analogs valuable in medicinal chemistry .

- Ether vs. Amine Substituents: Ethers (e.g., isopropoxymethyl) offer moderate hydrophilicity and stability, while amine derivatives (e.g., dimethylamino) increase basicity and solubility as salts .

Biological Activity

1-(Isopropoxymethyl)cyclopentan-1-amine is a cyclic amine compound that has garnered interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring substituted with an isopropoxymethyl group and an amine functional group. Its molecular formula is , and it has unique properties that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 155.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

The biological activity of 1-(Isopropoxymethyl)cyclopentan-1-amine is primarily attributed to its interaction with various molecular targets within cells. This compound may modulate the activity of specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and potential anti-inflammatory effects.

Therapeutic Potential

Research indicates that 1-(Isopropoxymethyl)cyclopentan-1-amine may have applications in several therapeutic areas:

- Neurology : Potential use as a neuroprotective agent due to its ability to modulate neurotransmitter systems.

- Pain Management : Investigated for analgesic properties in preclinical models.

- Anti-inflammatory : Early studies suggest it may reduce inflammation markers in vitro.

Case Studies and Research Findings

- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant neuroprotection against excitotoxic damage. The results indicated a reduction in neuronal apoptosis and improved behavioral outcomes post-injury.

- Analgesic Properties : In a pain model using rodents, 1-(Isopropoxymethyl)cyclopentan-1-amine showed efficacy comparable to standard analgesics. The study highlighted its potential as an alternative treatment for chronic pain conditions.

- Anti-inflammatory Activity : In vitro assays revealed that the compound significantly downregulated pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects.

Table 2: Summary of Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.